Cas no 5053-24-7 (2-(Methylthio)thiazole)

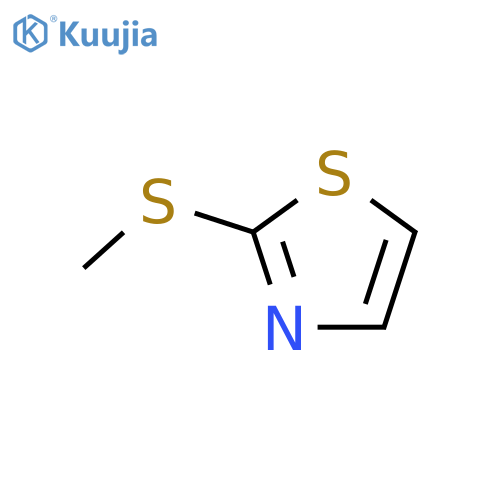

2-(Methylthio)thiazole structure

商品名:2-(Methylthio)thiazole

2-(Methylthio)thiazole 化学的及び物理的性質

名前と識別子

-

- 2-(Methylthio)thiazole

- 2-Amino-5-hydroxy pyrimidine

- 2-methylsulfanyl-1,3-thiazole

- 2-Methylthio-1,3-thiazole

- 2-Methylthiothiazole

- Thiazole, 2-(methylthio)-

- 2-(methylsulfanyl)-1,3-thiazole

- 2-methylthio thiazole

- 2-(methylthio) thiazole

- 2-methylsulfanyl-thiazole

- 2-(Methylmercapto)thiazole

- Thiazole,2-(methylthio)-

- C4H5NS2

- KSC497S7B

- VQNOAXZUEKPSJC-UHFFFAOYSA-N

- R552

- CJ

- EN300-6947137

- GS-6827

- 5053-24-7

- H10071

- CS-0127990

- FT-0658231

- SCHEMBL496215

- DTXSID60375024

- MFCD00858981

- Q-100565

- M1712

- 2-Methylthiothiazole, 97%

- AKOS006223218

- A828155

- thiazole, 2-methylthio-

-

- MDL: MFCD00858981

- インチ: 1S/C4H5NS2/c1-6-4-5-2-3-7-4/h2-3H,1H3

- InChIKey: VQNOAXZUEKPSJC-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C([H])N=C1SC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 130.98600

- どういたいしつりょう: 130.986

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 57.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: グレイイエロー液体

- 密度みつど: 1.271 g/mL at 25 °C(lit.)

- ふってん: 62°C/26mmHg(lit.)

- フラッシュポイント: 華氏温度:194°f

摂氏度:90°c - 屈折率: n20/D 1.6080(lit.)

- PSA: 66.43000

- LogP: 1.86500

- ようかいせい: 水に溶ける

2-(Methylthio)thiazole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H227-H315-H319

- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501

- 危険物輸送番号:UN 3334

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

2-(Methylthio)thiazole 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-(Methylthio)thiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1712-5G |

2-(Methylthio)thiazole |

5053-24-7 | >98.0%(GC) | 5g |

¥460.00 | 2023-09-07 | |

| abcr | AB147224-25 g |

2-(Methylthio)thiazole, 98%; . |

5053-24-7 | 98% | 25g |

€168.80 | 2023-05-09 | |

| Apollo Scientific | OR923771-25g |

2-(Methylthio)thiazole |

5053-24-7 | 99+% | 25g |

£21.00 | 2025-03-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25137-5g |

2-(Methylthio)thiazole, 98% |

5053-24-7 | 98% | 5g |

¥834.00 | 2023-02-27 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25137-100g |

2-(Methylthio)thiazole, 98% |

5053-24-7 | 98% | 100g |

¥9021.00 | 2023-02-27 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M858721-5g |

2-(Methylthio)Thiazole |

5053-24-7 | ≥99% | 5g |

283.50 | 2021-05-17 | |

| Apollo Scientific | OR923771-5g |

2-(Methylthio)thiazole |

5053-24-7 | 99+% | 5g |

£15.00 | 2025-03-21 | |

| TRC | M219618-50mg |

2-(Methylthio)thiazole |

5053-24-7 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Fluorochem | 009622-5g |

2-(Methylthio)thiazole |

5053-24-7 | 95% | 5g |

£27.00 | 2022-03-01 | |

| BAI LING WEI Technology Co., Ltd. | 179874-5G |

2-(Methylthio)thiazole, 99% |

5053-24-7 | 99% | 5G |

¥ 392 | 2021-07-08 |

2-(Methylthio)thiazole 関連文献

-

1. 493. Studies in the azole series. Part XX. Some novel syntheses of purines and thiazolopyrimidinesA. H. Cook,E. Smith J. Chem. Soc. 1949 2329

-

2. Reaction of nucleophiles with some 2-alkylthio- and 2-acylthio-3-alkylthiazolium saltsYoshiko Gelernt,Peter Sykes J. Chem. Soc. Perkin Trans. 1 1974 2610

-

3. Index of subjects, 1949

-

4. 308. Studies in the azole series. Part XVII. The preparation and cyclisation reactions of aminocyanoacetamideA. H. Cook,Ian Heilbron,E. Smith J. Chem. Soc. 1949 1440

-

5. 496. Studies in the azole series. Part XXII. The synthesis of N-alkylamino-acidsA. H. Cook,S. F. Cox J. Chem. Soc. 1949 2342

5053-24-7 (2-(Methylthio)thiazole) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:5053-24-7)2-(METHYLTHIO)THIAZOLE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ